2-Fluoro-5-methylhex-4-enoic acid
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Overview
Description
2-Fluoro-5-methylhex-4-enoic acid (FMHA) is an organic compound with a chemical formula of C6H10FO2. It is a colorless liquid with a boiling point of 173 °C, a density of 1.13 g/mL, and a flash point of 80 °C. FMHA is a member of the family of carboxylic acids, which are compounds that contain a carboxyl group (COOH) and can be synthesized from a variety of sources. FMHA is a versatile compound that is used in a variety of applications, including pharmaceuticals, cosmetics, and laboratory experiments.
Scientific Research Applications
Nucleic Acid Research
2-Fluoro-5-methylhex-4-enoic acid has been utilized in the synthesis of 2′-Fluoro modified nucleic acids . This modification is significant in enhancing the stability of nucleic acids during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analyses. The fluorine substitution at the 2′ position stabilizes the N-glycosidic linkage, preventing base loss and backbone cleavage, which are common issues in MALDI-MS of unmodified DNA .
Cancer Research
In the medical field, this compound has shown promise as a potential anticancer agent . Clinical trials have indicated its efficacy in treating various types of cancer, including breast and prostate cancer . Its mechanism of action and therapeutic potential are under active investigation, highlighting its importance in oncology.
properties
IUPAC Name |
2-fluoro-5-methylhex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULNKEJOWDVYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylhex-4-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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